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S-Methyl 2-methylbutanethioate - 42075-45-6

S-Methyl 2-methylbutanethioate

Catalog Number: EVT-294154
CAS Number: 42075-45-6
Molecular Formula: C6H12OS
Molecular Weight: 132.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

S-Methyl 2-methylbutanethioate is a sulfur-containing organic compound characterized by its distinct thiol group, which contributes to its aromatic properties. This compound, with the chemical formula C7H14OSC_7H_{14}OS and a molecular weight of approximately 146.25 g/mol, is classified under thioesters. It is particularly noted for its applications in flavoring and fragrance industries, where it imparts fruity and tropical notes reminiscent of passion fruit and other tropical fruits .

Source

S-Methyl 2-methylbutanethioate can be synthesized chemically or extracted from natural sources. The compound is often obtained through the optical resolution of racemic mixtures or via synthetic pathways that yield high optical purity, which is crucial for its effectiveness in flavor and fragrance applications .

Classification
  • Chemical Class: Thioester
  • CAS Number: 42075-45-6
  • IUPAC Name: S-Methyl 2-methylbutanethioate
Synthesis Analysis

Methods

The synthesis of S-Methyl 2-methylbutanethioate can be achieved through various methods, including:

  1. Carbonylative Thiomethylation: This method involves the reaction of an alkyl halide with thiol in the presence of a catalyst, typically involving copper complexes. The process requires careful control of reaction conditions such as temperature and pressure to optimize yield .
  2. Thioacetylation: In this method, acetic anhydride is reacted with a thiol in the presence of a base to form the thioester. This method is advantageous for producing high-purity products .

Technical Details

  • Typical reaction conditions involve inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Column chromatography is often employed for product purification, utilizing silica gel as the stationary phase.
Molecular Structure Analysis

Data

  • Molecular Formula: C7H14OSC_7H_{14}OS
  • Molecular Weight: 146.25 g/mol
  • Boiling Point: Approximately 217.6 °C
  • Melting Point: −7.12 °C
  • Water Solubility: 153.7 mg/L
Chemical Reactions Analysis

S-Methyl 2-methylbutanethioate participates in several chemical reactions typical of thioesters:

  1. Hydrolysis: Reacts with water to form the corresponding carboxylic acid and thiol.
    S Methyl 2 methylbutanethioate+H2O2 Methylbutanoic acid+Methanethiol\text{S Methyl 2 methylbutanethioate}+H_2O\rightarrow \text{2 Methylbutanoic acid}+\text{Methanethiol}
  2. Transesterification: Can react with alcohols to form different thioesters.
  3. Nucleophilic Acyl Substitution: The carbonyl carbon can undergo nucleophilic attack by various nucleophiles.

Technical Details

These reactions are significant in organic synthesis and flavor chemistry, allowing for the modification and enhancement of flavor profiles in food products.

Mechanism of Action

The mechanism by which S-Methyl 2-methylbutanethioate exerts its effects primarily involves its olfactory properties. Upon volatilization, the compound interacts with olfactory receptors in the nasal cavity, triggering sensory responses associated with fruity aromas.

Process Data

  • The compound's effectiveness as a flavoring agent is enhanced by its volatility and ability to form stable complexes with other flavor compounds.
  • Studies indicate that optical purity plays a critical role in the perception of aroma, with higher purity correlating to stronger sensory responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless clear liquid
  • Specific Gravity: Ranges from 0.898 to 0.906 at 25 °C
  • Flash Point: Approximately 65 °C (149 °F)

Chemical Properties

  • Vapor Pressure: Approximately 0.148 mm Hg at 25 °C
  • Log KOW (Octanol-Water Partition Coefficient): 3.02, indicating moderate hydrophobicity.

These properties influence its behavior in various applications, particularly in formulations for food and fragrances.

Applications

S-Methyl 2-methylbutanethioate finds extensive use in:

  1. Flavoring Agents: Utilized in food products to impart fruity flavors reminiscent of tropical fruits.
  2. Fragrance Composition: Employed in perfumes and scented products for its pleasant aroma profile.
  3. Research Applications: Studied for its potential health benefits and roles in biochemical processes related to sulfur compounds .
Biosynthesis and Natural Occurrence

Enzymatic Pathways in Tropical Fruit Aroma Formation

S-Methyl 2-methylbutanethioate (CAS 42075-45-6) is a sulfur-containing ester that contributes significantly to the complex aroma profiles of tropical fruits. This volatile sulfur compound (VSC) forms through enzymatic conversion of branched-chain amino acids during fruit ripening, particularly in Passiflora edulis (passion fruit). The biosynthetic pathway involves S-methyltransferases that catalyze the conversion of 2-methylbutanethioic acid to its S-methyl ester form, while acyltransferase enzymes facilitate the conjugation of methylthiol groups to activated carboxylic acid intermediates [1] [3].

The formation occurs predominantly during the post-harvest ripening phase when enzyme activity peaks. Key enzymatic steps include:

  • Decarboxylation of 2-methylbutanoic acid precursors
  • Activation by coenzyme A
  • S-methyl transfer from S-adenosyl methionine (SAM) donors
  • Esterification through thioester synthase activity

In passion fruit, these reactions occur primarily in the pulp vesicles where substrate availability and enzyme concentration create optimal conditions for VSC biosynthesis [1] [6]. The compound's characteristic fruity-sulfurous aroma develops when enzymatic activity reaches its peak during the climacteric ripening stage, corresponding with maximum expression of S-methyltransferase genes.

Table 1: Enzymatic Machinery Involved in S-Methyl 2-methylbutanethioate Biosynthesis

Enzyme ClassSubstrate SpecificityCellular LocalizationOptimal pH
S-Methyltransferases2-methylbutanethioic acidCytosol7.2-7.8
Acyl-CoA thioesterases2-methylbutanoyl-CoAPeroxisomes6.5-7.0
Branched-chain aminotransferasesL-isoleucine derivativesMitochondria8.0-8.5
Decarboxylasesα-keto acidsCytosol5.8-6.5

Role of Methionine and Cysteine Derivatives in Volatile Sulfur Compound Biogenesis

S-Methyl 2-methylbutanethioate originates primarily from methionine derivatives rather than cysteine, distinguishing it from many other VSCs in fruits. The compound's 2-methylbutanoic acid moiety derives from L-isoleucine through transamination and decarboxylation, while the thiomethyl group (-SCH₃) originates from methionine via S-adenosylmethionine (SAM) intermediates [1] [2]. The biochemical pathway involves:

  • Transamination of L-isoleucine to 2-keto-3-methylvaleric acid
  • Oxidative decarboxylation to 2-methylbutanoyl-CoA
  • S-methyl transfer from SAM catalyzed by thiolmethyltransferases
  • Hydrolysis to release free S-methyl 2-methylbutanethioate

This biosynthetic route contrasts with other tropical fruit VSCs like furfurylthiol (from cysteine/carbohydrate Maillard reactions) and 3-(methylthio)-propanal (from direct methionine degradation). The thioester bond in S-methyl 2-methylbutanethioate makes it particularly resistant to hydrolysis during fruit processing, contributing to its persistence in passion fruit products [1] [3].

Table 2: Amino Acid Precursors and Resulting VSCs in Tropical Fruits

Amino Acid PrecursorPrimary VSC ProductsCharacteristic AromaFruit Occurrence
MethionineS-Methyl 2-methylbutanethioateTropical, fruity-sulfurousPassion fruit
Methionine3-(Methylthio)-propanalCooked potatoMango, durian
CysteineFurfurylthiolRoasted coffeePineapple
Cysteine2-Methyl-3-furanthiolMeatyLitchi
Cysteine/CystineHydrogen sulfideRotten eggJackfruit (overripe)

Comparative Analysis of VSC Distribution in Passiflora edulis and Other Tropical Fruits

S-Methyl 2-methylbutanethioate displays remarkably uneven distribution across tropical fruits, with passion fruit (Passiflora edulis) containing concentrations up to 10-15 μg/kg – significantly higher than in mango (0.1-0.5 μg/kg) or pineapple (trace amounts) [1] [3]. This compound contributes to passion fruit's signature sulfury-tropical aroma at concentrations as low as 2 ppb, whereas in durian and guava, it exists below sensory threshold levels.

Chiral analysis reveals that the (R)-enantiomer dominates in naturally occurring S-methyl 2-methylbutanethioate, possessing a "beautiful, fresh, highly-taste, unique, strong odor which reminds a strong, fresh passion fruit" [6]. By contrast, the synthetic racemic form exhibits lower aroma intensity with "slight other smells" due to the sensory-inactive (S)-enantiomer. This enantiomeric distribution pattern differs from other fruit VSCs like 3-mercaptohexanol in guava, which shows balanced enantiomer ratios [6].

Analytical challenges in detection include:

  • Low concentrations (μg/kg range) concealed by dominant terpenes
  • Thermal instability during GC injection (requiring cool on-column techniques)
  • Adsorption losses to extraction vessels
  • Oxidation susceptibility requiring inert atmospheres during analysis

Detection methods optimized for passion fruit VSCs include:

  • Solvent Assisted Flavor Evaporation (SAFE) for minimal artifact formation
  • Thiol enrichment using p-hydroxymercuribenzoic acid complexation
  • Sulfur-selective detection via Pulsed Flame Photometric Detector (PFPD)
  • Multidimensional GC-MS with orthogonal columns for confirmation

Table 3: Occurrence of S-Methyl 2-methylbutanethioate in Tropical Fruits

Fruit SpeciesCommon NameConcentration (μg/kg)Enantiomeric Ratio (R:S)Aroma Contribution
Passiflora edulisYellow passion fruit10-1598:2Dominant impact
Passiflora alataSweet granadilla3-595:5Significant
Mangifera indicaMango0.1-0.585:15Minor
Ananas comosusPineappleTrace (<0.05)-Undetectable
Psidium guajavaGuava0.3-0.890:10Subtle
Durio zibethinusDurian0.2-0.480:20Masked

The compound's biochemical function extends beyond aroma, potentially serving as a herbivore deterrent in developing fruits and as an attractant to seed-dispersing animals when ripe. Its restricted distribution suggests species-specific enzyme expression in Passifloraceae, with recent transcriptomic studies identifying unique S-methyltransferase isoforms not found in other tropical fruit families [1].

Properties

CAS Number

42075-45-6

Product Name

S-Methyl 2-methylbutanethioate

IUPAC Name

S-methyl 2-methylbutanethioate

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

InChI

InChI=1S/C6H12OS/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3

InChI Key

IAMIOPHEADLKFT-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)SC

Solubility

insoluble in water; soluble in fats and alcohols

Canonical SMILES

CCC(C)C(=O)SC

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